6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Description
Scientific Research Applications
Synthesis and Spectral Analysis
The synthesis and spectral analysis of novel compounds similar to the specified chemical have been extensively studied. For instance, Halim and Ibrahim (2022) detailed the synthesis, spectral analysis, and quantum studies of a related compound, highlighting its non-linear optical (NLO) and thermodynamic properties, which suggest potential applications in materials science and photonics Halim & Ibrahim, 2022.
Structural Analysis through X-ray Crystallography
Ganapathy et al. (2015) conducted a structural analysis of a potential active derivative through X-ray crystallography, providing insights into its molecular structure and the intermolecular interactions stabilizing its crystalline form Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015.
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in HCl solution, suggesting their potential as effective corrosion inhibitors Yadav, Gope, Kumari, & Yadav, 2016.
Applications in Electronics and Photonics
El-Menyawy, Zedan, and Nawar (2019) studied the thermal stability, optical properties, and electronic applications of pyrazolo[4,3-b] pyridine derivatives, indicating their utility in developing electronic devices and materials El-Menyawy, Zedan, & Nawar, 2019.
Ultrasound-Assisted Synthesis as Corrosion Inhibitors
Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasound-assisted methods, evaluating their effect as corrosion inhibitors on mild steel, demonstrating an innovative approach to inhibitor synthesis Dandia, Gupta, Singh, & Quraishi, 2013.
Properties
IUPAC Name |
6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-12-4-7-15(8-5-12)27-22-19(13(2)26-27)20(16(11-23)21(24)25-22)14-6-9-17(28)18(10-14)29-3/h4-10,28H,1-3H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCPVNWHCLVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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